2-(Methylsulphonyl)-2-methylpropane

Description

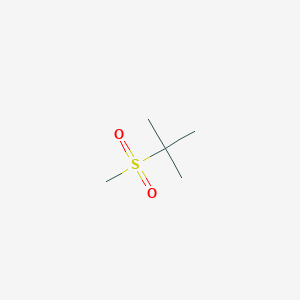

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIMSOLPXIGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161496 | |

| Record name | 2-(Methylsulphonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-12-3 | |

| Record name | 2-Methyl-2-(methylsulfonyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14094-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulphonyl)-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Mechanistic Investigations of 2 Methylsulphonyl 2 Methylpropane Derivatives

General Reaction Classes of Alkyl Sulfones

Alkyl sulfones, including 2-(methylsulfonyl)-2-methylpropane, participate in a range of chemical reactions. These can be broadly categorized into oxidative and reductive transformations of the sulfonyl group itself, as well as substitution reactions at the sulfur atom and neighboring carbon atoms. wikipedia.org

The oxidation of sulfides is a common method for preparing sulfones. wikipedia.org Typically, this involves the use of oxidizing agents like hydrogen peroxide, which first converts the sulfide (B99878) to a sulfoxide (B87167) and then to the corresponding sulfone. wikipedia.orgorganic-chemistry.org For instance, dimethyl sulfide can be oxidized to dimethyl sulfoxide and subsequently to dimethyl sulfone. wikipedia.org

While sulfones represent a high oxidation state for sulfur, further oxidation is generally not a common transformation. However, under specific and often harsh conditions, reactions can occur. For example, the oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets without the need for additional reagents, a process suggested to involve a water radical cation as the oxidant. acs.org This reaction is particularly effective when a strong electron-donating group is present on the aromatic ring. acs.org

Various catalytic systems have been developed to improve the efficiency and selectivity of sulfide oxidation to sulfones. These include using catalysts like tantalum carbide or niobium carbide with hydrogen peroxide, where the choice of catalyst can selectively yield either the sulfoxide or the sulfone. organic-chemistry.org Other methods employ organocatalysts like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide or solid-supported reagents like permanganate (B83412) on active manganese dioxide. organic-chemistry.org The development of these methods focuses on milder reaction conditions, safety, and sustainability. thieme-connect.com

The sulfonyl group is generally stable and resistant to reduction. rsc.org However, several methods have been developed to achieve its conversion to lower oxidation states or its complete removal (desulfonylation). wikipedia.org

Strong reducing agents such as lithium aluminum hydride (LiAlH4) are often required, sometimes in combination with other reagents to enhance their effectiveness. psu.edu For instance, a mixture of LiAlH4 and titanium tetrachloride has been shown to rapidly reduce various sulfones to their corresponding sulfides in high yields. psu.edu Other powerful reducing systems include dissolving metals like sodium or lithium in liquid ammonia (B1221849), although the strongly basic conditions can be a drawback. wikipedia.org An alternative is the use of magnesium metal with a catalytic amount of mercury(II) chloride in an alcoholic solvent. wikipedia.org

Samarium(II) iodide (SmI2) is another reagent used for the reduction of sulfones, particularly α-keto sulfones. wikipedia.org However, its effectiveness can be variable. psu.edu Tin hydrides are effective for reducing α-keto and allylic sulfones. wikipedia.org

More recently, methods involving single electron transfer (SET) have been developed for the reductive functionalization of alkyl sulfones. rsc.orgrsc.org For example, a system of zinc powder and 1,10-phenanthroline (B135089) can generate tertiary alkyl radicals from tertiary alkyl sulfones, which can then participate in further reactions. rsc.orgrsc.org This approach allows for a stepwise alkylative desulfonylation process, expanding the synthetic utility of sulfones. rsc.orgrsc.org

Table 1: Comparison of Reducing Agents for Sulfone Reduction

| Reducing Agent/System | Substrate Scope | Conditions | Notes |

|---|---|---|---|

| LiAlH4/TiCl4 | Alkyl and aryl sulfones | THF, -78°C to room temp. | Rapid, high yields of sulfides. psu.edu |

| Sodium/Lithium in liquid ammonia | Alkyl sulfones | Liquid ammonia | Strongly basic conditions. wikipedia.org |

| Magnesium/HgCl2 | Alkyl sulfones | Alcoholic solvent | Unaffected by many functional groups. wikipedia.org |

| Samarium(II) iodide (SmI2) | α-Keto sulfones | THF, often with HMPA | Variable effectiveness. wikipedia.orgpsu.edu |

| Tin hydrides | α-Keto and allylic sulfones | Radical chain mechanism | Can have issues with stereoselectivity. wikipedia.org |

The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent carbon atoms, making them susceptible to nucleophilic attack. wikipedia.org Simultaneously, the sulfur atom of the sulfonyl group can act as an electrophilic center.

Nucleophilic Substitution at the Sulfonyl Sulfur: Nucleophilic substitution at the sulfur atom of sulfonyl compounds, such as sulfonyl chlorides, is a well-established reaction. tandfonline.comiupac.org For example, sulfonyl chlorides react with nucleophiles like ammonia or amines to form sulfonamides. libretexts.org The mechanism of these reactions has been a subject of detailed kinetic and stereochemical studies. tandfonline.com The reactivity of the sulfonyl group can be modulated by the substituents attached to it. For instance, electron-withdrawing groups on an aryl sulfone can increase its reactivity towards nucleophiles. acs.org

Electrophilic Substitution at the Adjacent Carbon: The carbon atom alpha to the sulfonyl group is acidic and can be deprotonated by a base to form an α-sulfonyl carbanion. wikipedia.orgacs.org This carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in alkylation reactions. wikipedia.org This strategy is a cornerstone of sulfone chemistry, allowing for the formation of new carbon-carbon bonds. rsc.org The stability of the α-sulfonyl carbanion facilitates these reactions.

Furthermore, the sulfonyl group can act as a leaving group in nucleophilic substitution reactions at the alpha-carbon, particularly if the substrate is suitably activated. acs.org

Electrophilic Aromatic Substitution: In the case of aryl sulfones, the sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com This means that electrophiles will preferentially add to the meta position of the aromatic ring, and the reaction rate will be slower compared to unsubstituted benzene. wikipedia.org The sulfonation of aromatic compounds is itself an electrophilic aromatic substitution reaction. masterorganicchemistry.comwikipedia.org This reaction is reversible, and the sulfonic acid group can be removed by treatment with dilute aqueous sulfuric acid, a process known as desulfonation. youtube.com This reversibility makes the sulfonyl group a useful protecting or directing group in organic synthesis. youtube.com

Desulfonylative Transformations and Carbon-Sulfur Dioxide Bond Activation

Desulfonylation reactions, which involve the cleavage of the carbon-sulfur bond and removal of the sulfonyl group, are important transformations in organic synthesis. wikipedia.org These reactions often proceed via reductive pathways and can be catalyzed by transition metals or initiated by light. wikipedia.orgacs.org

Transition metals, particularly palladium and nickel, are effective catalysts for desulfonylation reactions. wikipedia.org These reactions often involve the formation of an intermediate organometallic species. For instance, palladium-catalyzed reductive desulfonylations of allylic sulfones can proceed with high site and stereoselectivity. wikipedia.org Similarly, lithiated tert-butyl alkyl sulfones can undergo elimination in the presence of a palladium catalyst to yield desulfonylated alkenes. rsc.orgrsc.org

Copper-catalyzed desulfonylation of alkenyl sulfones has also been reported, providing an efficient method for the synthesis of alkenes. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions of sulfones with organozinc reagents have been developed, proceeding through a single-electron transfer mechanism. acs.org Iron catalysis has also been explored for the cross-coupling of sulfones with Grignard reagents, although this can sometimes lead primarily to reductive desulfonylation products. rsc.org

Recent advances have focused on the desulfonylative arylation of alkyl sulfones with aryl bromides, a reductive cross-electrophile coupling that offers a practical method for late-stage functionalization. acs.org

Table 2: Examples of Transition-Metal Catalyzed Desulfonylations

| Catalyst System | Substrate | Product | Reference |

|---|---|---|---|

| PdCl2(dppp)/LiHBEt3 | Allylic sulfones | Alkanes/Olefins | wikipedia.org |

| Pd(PPh3)4/LiHBEt3 | Allylic sulfones | Alkanes/Olefins | wikipedia.org |

| bis(acetylacetonato)palladium | Lithiated tert-butyl alkyl sulfones | Alkenes | rsc.orgrsc.org |

| Copper/diboron/alkoxide | Alkenyl sulfones | Alkenes | researchgate.net |

| NiCl2(dme)/dtbbpy | Sulfone-substituted tetrazoles/organozinc | Desulfonylated coupled products | acs.org |

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this has been successfully applied to the desulfonylation of alkyl sulfones. nih.gov In this approach, a photocatalyst, upon excitation by light, initiates a single-electron transfer to the alkyl sulfone. nih.gov This leads to the cleavage of the C-S bond, generating an alkyl radical and a sulfinate anion. nih.govnih.gov The resulting alkyl radical can then be trapped by a suitable radical acceptor to form a new C-C bond. nih.gov

This methodology has been used for the Minisci-type alkylation of electron-deficient heteroarenes with alkyl sulfones as the radical precursors, proceeding under acid-free and redox-neutral conditions. nih.govrsc.org Various photocatalysts, such as iridium and ruthenium complexes, have been employed. acs.orgrsc.org The choice of alkyl radical precursor is crucial, with alkyl bis(catecholato)silicates and 4-alkyl-1,4-dihydropyridines being effective sources. rsc.orgnih.gov

Photocatalytic methods have also been developed for the alkenylation of alkyl halides with vinyl sulfones, where the sulfone acts as a radical acceptor and subsequently eliminates a sulfonyl radical. rsc.org

Table 3: Key Features of Photocatalytic Desulfonylations

| Feature | Description |

|---|---|

| Mechanism | Single-electron transfer from an excited photocatalyst to the alkyl sulfone, leading to C-S bond cleavage and alkyl radical formation. nih.govnih.gov |

| Conditions | Mild, often at room temperature under visible light irradiation. nih.gov |

| Radical Precursors | Alkyl sulfones, particularly those that are readily synthesized and stable. nih.gov |

| Applications | C-C bond formation, Minisci-type alkylations, alkenylation reactions. rsc.orgnih.govnih.gov |

| Advantages | High selectivity, broad functional group tolerance, acid-free and redox-neutral conditions possible. rsc.orgnih.gov |

Organocatalytic Approaches to Desulfonylations

While traditional desulfonylation methods often rely on metal catalysts or harsh reagents, recent advancements have seen the emergence of organocatalytic approaches. These methods offer a milder and more environmentally benign alternative for the cleavage of the carbon-sulfur bond. Research in this area is still developing, with a focus on designing small organic molecules that can facilitate the removal of the sulfonyl group from derivatives of 2-(methylsulphonyl)-2-methylpropane under gentle conditions. The development of such organocatalysts is a promising avenue for enhancing the synthetic utility of sulfone-based reagents.

Application as a Reagent in Carbon-Carbon Bond Formation

The use of this compound derivatives as reagents in carbon-carbon bond formation is a cornerstone of their application in organic synthesis. epa.govelsevierpure.comnih.gov The sulfonyl group's ability to stabilize adjacent carbanions, participate in radical processes, and act as a leaving group in cross-coupling reactions makes these compounds highly valuable.

Utilization of Anionic, Cationic, and Radical Intermediates

The synthetic versatility of this compound derivatives stems from their ability to generate anionic, cationic, and radical intermediates.

Anionic Intermediates: The strong electron-withdrawing nature of the sulfonyl group facilitates the deprotonation of the α-carbon, generating a stabilized carbanion. This nucleophilic species can then participate in a variety of bond-forming reactions, including alkylations and additions to carbonyl compounds.

Cationic Intermediates: While less common, the sulfonyl group can be transformed into a good leaving group, enabling the formation of a tertiary carbocation. This electrophilic intermediate can then be trapped by various nucleophiles.

Radical Intermediates: The reaction of 2-methylpropane with bromine gas in the presence of UV light proceeds via a free-radical mechanism. chegg.comyoutube.com The initiation step involves the homolytic cleavage of the bromine-bromine bond to form bromine radicals. youtube.com In the propagation step, a bromine radical abstracts a hydrogen atom from 2-methylpropane to form hydrogen bromide and a tertiary methylpropyl radical. youtube.com This radical then reacts with a bromine molecule to yield 2-bromo-2-methylpropane (B165281) and another bromine radical, continuing the chain reaction. youtube.com The trifluoromethyl group, in particular, is a notable bioisostere for a methyl group and imparts beneficial properties like increased lipophilicity and metabolic stability. nih.gov

Cross-Coupling Reactions Involving Sulfones

Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and sulfones have emerged as effective coupling partners. epa.govelsevierpure.comnih.gov

A significant advancement in the use of sulfones is the development of modular radical cross-coupling methods. epa.govelsevierpure.com These reactions enable the construction of sp³-rich alkylated and fluoroalkylated scaffolds, which are highly sought after in medicinal chemistry. In a notable example, a nickel-catalyzed radical cross-coupling of alkyl sulfones with aryl zinc reagents has been reported. epa.govelsevierpure.comnih.gov This method demonstrates broad functional group tolerance and allows for the streamlined synthesis of complex, pharmaceutically relevant molecules that would otherwise require multi-step syntheses and toxic reagents. epa.govelsevierpure.comnih.gov

Table 1: Examples of Sulfone Reagents in Modular Radical Cross-Coupling

| Sulfone Reagent | Application |

|---|---|

| Alkyl sulfones | Activation of the alkyl coupling partner in nickel-catalyzed radical cross-coupling with aryl zinc reagents. epa.govelsevierpure.comnih.gov |

Desulfonylative cross-coupling represents another key strategy for utilizing sulfones in C-C bond formation. nih.govchemrxiv.org These reactions involve the cleavage of the C-SO₂ bond and subsequent coupling with another fragment. A noteworthy development is the first reductive cross-electrophile coupling between alkyl sulfones and aryl bromides. nih.govchemrxiv.org This method offers strategic advantages as the sulfone moiety can be incorporated and functionalized at the α-position before the coupling reaction. nih.govchemrxiv.org This approach facilitates the late-stage diversification of molecules with a wide array of aromatic rings and demonstrates broad functional group tolerance. nih.govchemrxiv.org

Table 2: Key Features of Desulfonylative Cross-Coupling

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Reductive cross-electrophile coupling | nih.govchemrxiv.org |

| Coupling Partners | Alkyl sulfones and aryl bromides | nih.govchemrxiv.org |

| Key Advantage | Allows for α-functionalization of the sulfone prior to coupling, enabling late-stage diversification. | nih.govchemrxiv.org |

Diels-Alder Reactions and Cycloaddition Chemistry for Complex Carbocyclic Architectures

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition for constructing six-membered rings with high regio- and stereoselectivity. researchgate.netwikipedia.orgnih.govlibretexts.orgencyclopedia.pub While this compound itself is not a typical diene or dienophile, its derivatives can be strategically employed in cycloaddition chemistry to build complex carbocyclic frameworks. The sulfonyl group can act as an activating group on a dienophile, or a diene containing the sulfonyl moiety can be synthesized. The resulting cycloadducts, containing the sulfonyl group, can then undergo further transformations, including desulfonylation, to afford the final complex target molecules. This approach allows for the introduction of the tert-butyl group and the sulfonyl functionality in a stereocontrolled manner, which can be crucial in the synthesis of natural products and other intricate organic structures. wikipedia.org

Tailoring Sulfone Reactivity: Strategies for Electrophilic, Nucleophilic, and Radical Character Modulation

The sulfonyl group, exemplified in structures like 2-(methylsulfonyl)-2-methylpropane, is a remarkably versatile functional group in organic synthesis, capable of acting as an electrophile, a precursor to nucleophiles, or a participant in radical transformations. researchgate.net This "chemical chameleon" nature allows for a wide range of synthetic applications, as the reactivity of the sulfonyl moiety can be strategically modulated by altering reaction conditions or molecular structure. researchgate.net

Electrophilic Character: The strong electron-withdrawing nature of the sulfone group activates adjacent positions toward nucleophilic attack. For instance, vinyl sulfones are potent Michael acceptors, readily reacting with nucleophiles like thiols. researchgate.net Studies comparing the reactivity of ethyl vinyl sulfone (EVS) and hexyl acrylate (B77674) (HA) with hexanethiol (HT) revealed that the vinyl sulfone is significantly more reactive. researchgate.net The reaction between EVS and HT was found to be approximately seven times faster than the corresponding reaction with HA, demonstrating the superior ability of the sulfonyl group to activate a double bond for Michael addition. researchgate.net This high reactivity and selectivity allow for precise chemical transformations, even in the presence of other potential electrophiles. researchgate.net

The electrophilicity is not limited to the carbon framework. The sulfur atom itself can be an electrophilic center, and the sulfonyl group can act as a leaving group in substitution reactions. In the context of aromatic systems, the sulfonyl group can be an effective leaving group in catalytic cross-coupling reactions, such as the Suzuki-Miyaura type, opening up new avenues for C-C and C-X bond formation. rsc.org The development of desulfitative functionalizations highlights the sulfone's role as a versatile electrophilic partner in modern catalysis. rsc.org

| Sulfone Derivative | Reactant | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl Vinyl Sulfone (EVS) | Hexanethiol (HT) | Thiol-Michael Addition | Reaction rate is ~7 times higher than with Hexyl Acrylate (HA), showing high selectivity. | researchgate.net |

| 2-(Methylsulfonyl)pyrimidines | Glutathione (GSH) | Nucleophilic Aromatic Substitution (SNAr) | Serve as potent and selective cysteine-arylating agents, with reactivity tunable by substituents. | nih.gov |

| Difluoromethyl 2-pyridyl sulfones | Iodoarenes (with Ni-catalyst) | Cross-coupling | Act as effective electrophiles in Ni-catalyzed cross-coupling reactions. | rsc.org |

Nucleophilic Character: While the sulfone group is strongly electron-withdrawing, it can also be used to generate nucleophiles. The protons on the carbon atom alpha to the sulfonyl group are acidic and can be removed by a suitable base to form a sulfone-stabilized carbanion. This carbanion is a soft nucleophile that can participate in a variety of bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. The stability of the resulting anion allows for controlled reactions with a wide range of electrophiles.

Radical Character: Modern synthetic methods, particularly those involving photochemistry, have unlocked the radical reactivity of sulfones. researchgate.net Organosulfones can participate in reactions involving radical intermediates through several mechanisms. researchgate.net Visible light-induced single-electron transfer (SET) from a photoexcited catalyst to a sulfone can initiate radical cascades. researchgate.net For example, the reaction of N-protected amino acids with vinyl sulfones can be achieved via a photocatalytic process where oxidative decarboxylation generates a radical that subsequently adds to the vinyl sulfone. researchgate.net This process forms a β-sulfonyl radical, which can then undergo further transformations. rsc.org

Another pathway involves the generation of alkyl radicals that react with α,β-unsaturated sulfones. rsc.org Photocatalytic systems can generate an alkyl radical from an alkyl iodide, which then adds to the unsaturated sulfone. rsc.org The versatility of these photocatalytic strategies allows for the formation of C-C bonds under mild conditions, showcasing the sulfone's capacity to act as a radical acceptor. researchgate.netrsc.org

Stereochemical Control in Sulfone-Mediated Transformations

Achieving stereochemical control is a paramount goal in modern organic synthesis. In reactions involving sulfonyl compounds, stereocontrol can be achieved through two primary strategies: substrate control and auxiliary control. youtube.com

Substrate Control: Substrate-controlled reactions rely on the influence of a pre-existing stereocenter within the molecule to direct the stereochemical outcome of a new stereocenter being formed. youtube.com The inherent stereochemistry of one part of the molecule sterically or electronically guides the approach of a reagent to another part of the same molecule. youtube.com For example, in the reduction of a β-ketosulfone that contains a stereocenter at the α- or γ-position, the existing chiral center can direct the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol. The predictable conformations of cyclic sulfones or the chelation control afforded by the sulfonyl group can enhance this diastereoselectivity.

Auxiliary Control: Auxiliary-based stereocontrol is a powerful strategy where a chiral moiety, the auxiliary, is temporarily incorporated into the substrate to direct a stereoselective transformation. youtube.com After the reaction is complete, the auxiliary is removed, leaving behind an enantiomerically enriched product. youtube.com This method is particularly valuable when the substrate itself lacks the necessary stereochemical information to direct the reaction.

Chiral sulfoxides have been extensively used as auxiliaries. For instance, the addition of organometallic reagents to β-ketosulfoxides often proceeds with high levels of diastereoselectivity, controlled by the chiral sulfur center. Subsequent reductive desulfurization removes the auxiliary and provides access to chiral alcohols. Similarly, chiral vinyl sulfoxides can be used in stereoselective Michael additions and Diels-Alder reactions, where the chiral sulfinyl group directs the approach of the reacting partner.

| Strategy | Reaction Type | Controlling Element | Typical Outcome | Reference |

|---|---|---|---|---|

| Substrate Control | Reduction of a β-ketosulfone | Existing stereocenter in the substrate | Formation of a diastereomerically enriched alcohol product. | youtube.com |

| Auxiliary Control | Addition to β-ketosulfoxides | Chiral sulfoxide group | High diastereoselectivity, leading to enantiomerically enriched products after auxiliary removal. | youtube.com |

| Auxiliary Control | Diels-Alder Reaction | Chiral vinyl sulfoxide | Diastereoselective formation of cyclic adducts. | acs.org |

The development of these strategies has significantly enhanced the utility of sulfones in asymmetric synthesis, allowing for the construction of complex, stereodefined molecules. The predictable influence of the sulfonyl group and its derivatives on the stereochemical course of reactions makes it a valuable tool for synthetic chemists.

Iv. Theoretical and Computational Studies of 2 Methylsulphonyl 2 Methylpropane

Electronic Structure and Bonding Analysis of the Sulfonyl Group

The sulfonyl group (–SO₂–) is the central functional group in 2-(Methylsulphonyl)-2-methylpropane, and its electronic structure dictates much of the molecule's chemical behavior. Computational studies have been instrumental in refining the model of bonding within this group. nih.gov Historically, the bonding was often depicted using an expanded octet for the sulfur atom, implying the involvement of d-orbitals. nih.govresearchgate.net However, modern quantum chemical calculations have largely revised this view. nih.gov

Current understanding, supported by computational and crystallographic data, suggests that the bonding in the sulfonyl group is highly polarized and can be described as consisting of polar interactions (S⁺-O⁻) augmented by hyperconjugative effects. nih.govresearchgate.net This model does not require significant d-orbital participation, providing a more accurate representation of the electron distribution. nih.gov

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the two oxygen atoms. fiveable.mewikipedia.org This property has a significant inductive effect on the rest of the molecule. The sulfur atom, being bonded to two highly electronegative oxygen atoms, becomes electron-deficient and polarizes the adjacent carbon-sulfur bond. This electron withdrawal influences the reactivity and properties of the neighboring alkyl groups. fiveable.me The strong electron-withdrawing nature of the sulfonyl group can stabilize adjacent carbanions, a key factor in its role in organic synthesis. fiveable.mewikipedia.org

Quantum chemical calculations, particularly those employing Natural Bond Orbital (NBO) analysis, have provided detailed insights into the bonding of the sulfonyl group. nih.govresearchgate.net NBO analysis translates the complex, many-electron wavefunction obtained from a calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. researchgate.net

Table 1: Summary of NBO Analysis Findings for a Representative Sulfonyl Group This table illustrates typical findings from NBO analysis on sulfonyl-containing molecules as described in the literature. nih.govresearchgate.net

| NBO Analysis Parameter | Finding | Implication |

| Atomic Charges | Sulfur: Positive; Oxygen: Negative | Indicates highly polarized S-O bonds (S⁺-O⁻). |

| Hybridization | Sulfur orbitals show minimal d-character. | Contradicts the older d-orbital participation model. |

| Donor-Acceptor Interactions | Strong n(O) → σ(S-C) and n(O) → σ(S-O) interactions. | Reciprocal hyperconjugation stabilizes the molecule. |

Conformational Analysis and Stereoelectronic Effects in Sulfone Derivatives

The three-dimensional arrangement of atoms, or conformation, in sulfone derivatives like this compound is governed by a delicate balance of stereoelectronic and steric effects. The rotation around the carbon-sulfur single bond determines the relative orientation of the methyl and tert-butyl groups.

Theoretical calculations are used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states. rsc.org For this compound, the primary rotational barrier is around the C(tert-butyl)-SO₂ bond.

Computational methods can calculate the energy of different rotamers (conformational isomers), allowing for the determination of the Gibbs Free Energy difference (ΔG°) between them. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. In molecules with bulky groups, such as the tert-butyl group in this compound, staggered conformations are generally favored over eclipsed conformations to minimize steric strain.

Table 2: Illustrative Conformational Energy Data This table provides a hypothetical example of calculated energy differences for conformers of an alkyl sulfone, demonstrating the principles of conformational analysis.

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Staggered (Anti) | 180° | 0.00 | ~70% |

| Staggered (Gauche) | ±60° | 0.50 | ~30% |

| Eclipsed | 0°, ±120° | >3.00 | <1% |

Investigation of Hyperconjugative Interactions (e.g., σ C–C → σ*S–O)

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*). youtube.comyoutube.com In sulfones, these interactions play a crucial role in determining conformational preferences.

NBO analysis can quantify the stabilization energy (E²) associated with each hyperconjugative interaction. For this compound, a key interaction would be the delocalization of electron density from the σ orbitals of the C–C bonds in the tert-butyl group into the empty σ* antibonding orbitals of the sulfur-oxygen bonds (σ C–C → σ*S–O). The strength of these interactions is angle-dependent, and conformers that allow for better orbital overlap (e.g., an anti-periplanar arrangement) are electronically favored. ksis.re.kr

Table 3: Representative Hyperconjugative Interactions and Stabilization Energies (E²) from NBO Analysis This table shows examples of the type and magnitude of hyperconjugative interactions that contribute to the stability of sulfones, based on general findings in the literature. nih.govresearchgate.netksis.re.kr

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Stabilization Energy E(2) (kcal/mol) |

| σ (C-C) | σ* (S-O) | 1.5 - 3.0 |

| σ (C-H) | σ* (S-O) | 1.0 - 2.5 |

| n (O) | σ* (S-C) | 2.0 - 5.0 |

Elucidation of Steric and Electrostatic Influences on Molecular Conformation

While hyperconjugation provides electronic stabilization, steric and electrostatic forces often play a deciding role in the final molecular conformation. rsc.orgrsc.org

Steric Hindrance: The bulky tert-butyl group in this compound creates significant steric repulsion. The molecule will adopt a conformation that maximizes the distance between the large tert-butyl group and the oxygen atoms of the sulfonyl group to minimize these repulsive forces. This steric clash often overrides subtle electronic preferences. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. While specific computational studies detailing the reaction mechanisms and transition states of this compound are not extensively available in publicly accessible literature, the broader field of computational sulfone chemistry provides a robust framework for predicting its reactivity. These theoretical investigations offer profound insights into reaction pathways, the energetics of transition states, and the influence of molecular structure on reactivity, which are often difficult to probe experimentally.

General approaches in computational studies on sulfones involve the use of DFT to model reaction coordinates and identify transition state structures. These calculations can predict the activation energies required for various potential reaction pathways, thereby elucidating the most likely mechanism. For instance, in reactions involving sulfones, key mechanistic questions that can be addressed computationally include the nature of bond cleavage (homolytic vs. heterolytic), the stability of intermediates (e.g., radicals or carbanions), and the role of catalysts or reagents.

Theoretical studies on analogous alkyl sulfones often explore reactions such as desulfonylation, elimination, and substitution. For example, computational models can be used to investigate the single-electron reduction of alkyl sulfones, a process that generates tertiary radicals. rsc.org Theoretical calculations in such cases help to understand the influence of substituents on the sulfonyl group and the nature of the reducing agents on the radical generation process. rsc.org

Furthermore, DFT calculations are crucial in studying the difunctionalization of alkenes involving sulfonyl groups. These studies can elucidate the free energy profiles of plausible reaction pathways and analyze the electronic properties and stability of radical intermediates, such as tosyl and iminyl radicals. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathways from reactants to products, passing through one or more transition states.

The table below illustrates the types of data that are typically generated from such computational studies, using hypothetical values for a representative reaction of a generic alkyl sulfone to exemplify the insights that could be gained for this compound.

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Key TS Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Elimination | TS_Elim | 25.8 | C-H: 1.52, C-S: 2.10 | -1250 |

| Substitution (SN2) | TS_Subst | 30.2 | Nu-C: 2.25, C-S: 2.35 | -450 |

| Radical Abstraction | TS_Rad | 18.5 | X-H: 1.40, C-H: 1.65 | -1800 |

This table is illustrative and does not represent experimental data for this compound.

In these tables, the activation energy provides a quantitative measure of the kinetic barrier for a reaction. The transition state bond distances reveal the geometry of the molecule at the peak of the energy barrier, showing which bonds are breaking and forming. The imaginary frequency is a key indicator of a true transition state on the potential energy surface, corresponding to the vibrational mode along the reaction coordinate.

While the direct computational elucidation of reaction mechanisms for this compound remains a subject for future research, the established methodologies in computational sulfone chemistry provide a powerful predictive lens through which its reactivity can be understood and new synthetic applications can be designed.

V. Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in the Synthesis of Complex Molecules

The inherent chemical characteristics of 2-(methylsulphonyl)-2-methylpropane make it an important starting material for the synthesis of more complex molecular architectures. Its sulfonyl group provides a site for a variety of chemical transformations, enabling the construction of intricate organic structures.

Formation of Sophisticated Sulfonyl Derivatives

The sulfonyl group in this compound is a key functional group that allows for the creation of a wide array of sophisticated derivatives. For instance, the synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester has been described, starting from tert-butylsulfonamide. researchgate.net This derivative serves as a valuable intermediate in further chemical reactions. researchgate.net The oxidation of the thioether moiety in pyrimidine (B1678525) rings to form sulfones is another example of creating advanced sulfonyl derivatives. researchgate.net This transformation is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of sulfones in excellent yields. researchgate.net

Strategic Introduction of Sulfonyl Groups into Organic Frameworks

The strategic placement of sulfonyl groups can significantly influence the properties of organic molecules. The sulfonyl group of this compound can be incorporated into various organic frameworks to impart specific functionalities. This is particularly relevant in the development of new catalysts and materials. For example, the synthesis of palladalactams featuring an electron-donating triethylphosphine (B1216732) moiety on an anionic phosphonium (B103445) ylide ligand scaffold highlights the strategic use of sulfonyl-containing precursors. rsc.org These precursors are designed to have tunable electronic and steric properties, which are crucial for their catalytic activity. rsc.org The presence of the sulfonyl group can influence the electron density and steric environment around a metal center, thereby controlling the outcome of catalytic reactions. nih.gov

Design and Preparation of Novel Functional Materials Incorporating Sulfone Moieties

The incorporation of sulfone moieties, such as that from this compound, into polymers and other materials can lead to the development of novel functional materials with unique properties. The sulfone group's polarity and stability contribute to the thermal and chemical resistance of these materials.

One notable example is the synthesis of poly(2-acrylamido-2-methylpropane sulfonic acid) (PAMPS) and its block copolymers. mdpi.com The polymerization of monomers containing the 2-methylpropane sulfonic acid moiety, which is structurally related to this compound, can be achieved through techniques like quasiliving radical polymerization catalyzed by ruthenium complexes. mdpi.com The resulting copolymers, such as PAMPS-b-poly(methyl methacrylate) (PAMPS-b-PMMA) and PAMPS-b-poly(2-hydroxyethylmethacrylate) (PAMPS-b-PHEMA), exhibit interesting properties. For instance, these copolymers are often soluble in organic solvents and possess good film-forming abilities. mdpi.com The ion exchange capacity of these materials can be tuned by adjusting the composition of the copolymer, making them promising for applications like polyelectrolyte membrane fuel cells and catalytic membranes. mdpi.comscispace.com

Role as Reagents and Ligands in Advanced Catalytic Processes

This compound and its derivatives can act as crucial reagents and ligands in a variety of advanced catalytic processes. The sulfonyl group can coordinate with metal centers or influence the electronic properties of a ligand, thereby modulating the catalyst's activity and selectivity.

Derivatives of 2-methyl-2-propanesulfinamide, which contains a similar tert-butylsulfonyl group, are used as chiral ligands in asymmetric synthesis. chemicalbook.com These ligands are instrumental in the preparation of chiral amines and in catalytic reactions such as the enantioselective reduction of imines and the asymmetric hydrogenation of olefins. chemicalbook.com Furthermore, new ligand precursors based on phosphonium ylides have been developed for the synthesis of palladalactams, which have shown promising activity in Mizoroki-Heck coupling reactions. rsc.org The electronic and steric properties of these ligands can be fine-tuned by selecting different phosphine (B1218219) moieties, which in turn affects the catalytic performance. rsc.org The development of such ligand systems, which can be easily synthesized and are stable in air, enhances their practical utility in catalysis. rsc.org

Preparation of Functionalized Building Blocks for Medicinal Chemistry and Other Research Fields

The structural motif of this compound is found within or can be used to synthesize functionalized building blocks that are of significant interest in medicinal chemistry and other research areas. These building blocks serve as key starting materials for the synthesis of biologically active molecules and other complex target compounds.

For instance, the synthesis of various derivatives of 2-methyl-2-phenylpropionic acid, which are important in pharmaceutical research, can involve intermediates structurally related to this compound. google.com The development of efficient synthetic routes to these building blocks is crucial for the timely and cost-effective production of new drug candidates. google.comgoogleapis.com Additionally, functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane have been synthesized and their crystal structures analyzed, providing insights into their molecular conformation and supramolecular interactions. nih.gov Such studies are essential for understanding the structure-property relationships of these molecules and for designing new functional materials and active pharmaceutical ingredients. nih.gov

Strategic Intermediate in the Production of Specialty Chemicals for Academic Research

Due to its reactivity and the versatile nature of the sulfonyl group, this compound and its analogs serve as strategic intermediates in the synthesis of a wide range of specialty chemicals used in academic research. These chemicals are often tailored for specific research purposes, such as in the study of reaction mechanisms or the development of new synthetic methodologies.

The synthesis of 2-(methylsulfonyl)pyrimidine (B77071) derivatives provides an example of how a related structural motif can be accessed through a multi-step synthesis involving cyclocondensation, derivation, and oxidation. researchgate.net Such synthetic strategies that are efficient and environmentally friendly are highly desirable in both academic and industrial settings. researchgate.net The resulting specialty chemicals can then be used in a variety of research applications, including as precursors for more complex molecules or as probes to study biological processes. The development of novel ligand structures for homogeneous transition-metal catalysis often relies on the availability of unique starting materials and intermediates. tum.de The ability to synthesize dimenthylphosphine ligands from air-stable precursors, for example, represents a significant advancement in the field of catalysis research. tum.de

Vi. Conclusion and Future Research Directions

Synthesis of Current Understanding and Major Research Achievements

2-(Methylsulphonyl)-2-methylpropane, also known as tert-butyl methyl sulfone, is a simple aliphatic sulfone. Its core structure consists of a tertiary butyl group and a methyl group attached to a central sulfonyl moiety. The primary research achievement concerning this specific molecule is its early characterization and the determination of its fundamental thermochemical properties.

Key identification and thermochemical data for the compound are well-established. nist.govnist.gov A significant contribution to this understanding comes from a 1961 study which determined the standard heat of formation for a series of aliphatic sulfones, including this compound. nist.gov This early work provided crucial data for understanding the stability and energy of this class of molecules.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₂S |

| Molecular Weight | 136.213 g/mol |

| CAS Registry Number | 14094-12-3 |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -473. ± 4. kJ/mol |

While specific, dedicated synthesis papers for this compound are not prominent in recent literature, its preparation can be reliably achieved through well-established, classical methods for sulfone synthesis. The most common and direct route is the oxidation of the corresponding sulfide (B99878), 2-methyl-2-(methylthio)propane. This two-step oxidation, typically proceeding through a sulfoxide (B87167) intermediate, can be accomplished using a variety of oxidizing agents. nih.gov

Established Synthesis Routes for Alkyl Sulfones

| Method | Description | Typical Reagents |

|---|---|---|

| Sulfide Oxidation | Oxidation of the corresponding sulfide is the most common method. The reaction proceeds via a sulfoxide intermediate. | Hydrogen peroxide (H₂O₂), Oxone, m-CPBA |

| Alkylation of Sulfinates | Nucleophilic substitution where a sulfinate salt is alkylated with an alkyl halide. | Sodium methanesulfinate (B1228633) and a tert-butyl halide |

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite its simple structure and early characterization, there is a notable lack of recent, in-depth research focused specifically on this compound. This presents several knowledge gaps and corresponding opportunities for investigation.

The most significant gap lies in the exploration of its biological activity. While sulfones are a well-represented functional group in pharmaceuticals, the specific biological profile of this compound remains largely undocumented in peer-reviewed literature. Systematic screening for antimicrobial, antifungal, anti-inflammatory, or cytotoxic activities could be a fruitful area of research.

Furthermore, its application in materials science is an unexplored avenue. The combination of a bulky, hydrophobic tert-butyl group and a polar, electron-withdrawing sulfonyl group could impart unique properties to polymers or other materials. For instance, its incorporation into polymer backbones could influence solubility, thermal stability, and dielectric properties. Research into its use as an electrolyte additive in batteries or as a building block for functional polymers is currently absent.

From a synthetic chemistry perspective, the reactivity of this compound in modern chemical transformations has not been thoroughly investigated. Its potential as a substrate in advanced cross-coupling reactions or as a building block for more complex molecular architectures is an open question for synthetic chemists.

Prospective Methodological Advancements in the Field of Sulfone Chemistry

The broader field of sulfone chemistry has seen significant methodological advancements that could be applied to the synthesis of this compound and its derivatives. These modern techniques offer potential improvements in efficiency, sustainability, and scope over classical methods. nih.gov

Photoredox catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions. organic-chemistry.org Photocatalytic methods could enable novel pathways to synthesize aliphatic sulfones, potentially allowing for the use of different starting materials or improving functional group tolerance compared to traditional oxidation or alkylation reactions.

Another area of intense research is the direct C-H functionalization for the synthesis of sulfones. These methods bypass the need for pre-functionalized starting materials, such as sulfides or alkyl halides, representing a more atom-economical approach. organic-chemistry.org Applying such strategies could allow for the direct synthesis of this compound from isobutane (B21531) and a methylsulfonyl source, although this would be a challenging transformation.

The use of sulfur dioxide surrogates, such as DABCO·(SO₂)₂, has also become a popular and more manageable way to incorporate the sulfonyl group into molecules. organic-chemistry.org Research into radical-mediated additions of sulfonyl groups to unactivated alkenes is another promising frontier that could provide new routes to complex aliphatic sulfones. mdpi.com These advanced methodologies represent the cutting edge of sulfone synthesis and could open up new possibilities for creating derivatives of this compound.

Future Potential for Novel Applications of this compound in Advanced Chemical Research

Looking ahead, the unique combination of functional groups in this compound provides a basis for its potential use in several areas of advanced chemical research.

In medicinal chemistry, the compound could serve as a lead fragment or scaffold. The sulfonyl group is a known hydrogen bond acceptor, capable of interacting with biological targets, while the tert-butyl group provides steric bulk and increases lipophilicity, which can be crucial for cell membrane permeability. nih.gov Future research could involve synthesizing libraries of compounds based on this simple sulfone to explore structure-activity relationships.

In the realm of materials science, the incorporation of sulfone moieties into conjugated polymers is a strategy to enhance electron transport properties and improve the stability of the resulting materials. rsc.org While research has focused on aromatic sulfones, the principles could be extended to aliphatic systems. This compound or its derivatives could be investigated as components in the development of new functional polymers for electronics or as non-volatile, polar solvents or additives for electrolyte solutions in energy storage devices.

Finally, in synthetic organic chemistry, the compound could be employed as a sterically demanding building block. The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent positions, making it a potentially useful tool in asymmetric synthesis. Its stability also makes it a suitable candidate for use as an inert, bulky protecting group or as a non-coordinating solvent for specific chemical reactions where its physical properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.